HOAc-AZT

Description

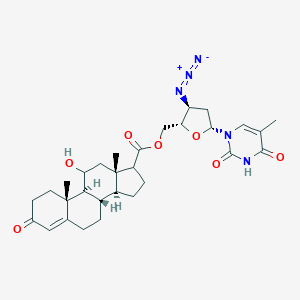

Structure

3D Structure

Propriétés

Numéro CAS |

148335-28-8 |

|---|---|

Formule moléculaire |

C30H39N5O7 |

Poids moléculaire |

581.7 g/mol |

Nom IUPAC |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C30H39N5O7/c1-15-13-35(28(40)32-26(15)38)24-11-21(33-34-31)23(42-24)14-41-27(39)20-7-6-19-18-5-4-16-10-17(36)8-9-29(16,2)25(18)22(37)12-30(19,20)3/h10,13,18-25,37H,4-9,11-12,14H2,1-3H3,(H,32,38,40)/t18-,19-,20?,21-,22?,23+,24+,25+,29-,30-/m0/s1 |

Clé InChI |

NXOMXFSKUFPLJM-HNLWHPEVSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3CCC4C3(CC(C5C4CCC6=CC(=O)CCC56C)O)C)N=[N+]=[N-] |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3CC[C@@H]4[C@@]3(CC([C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)O)C)N=[N+]=[N-] |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3CCC4C3(CC(C5C4CCC6=CC(=O)CCC56C)O)C)N=[N+]=[N-] |

Synonymes |

3'-azido-3'-deoxy-5'-O-((11-hydroxy-3-oxo-17-androst-4-enyl)carbonyl)thymidine HOAC-AZT |

Origine du produit |

United States |

Chemical Synthesis and Stereochemical Control of Hoac Azt

Multi-Step Synthetic Methodologies for HOAc-AZT

Nucleoside Protection Strategies

In the synthesis of nucleoside analogs and their conjugates, protecting groups are essential to selectively functionalize specific hydroxyl groups and prevent unwanted side reactions sciencesnail.comacs.org. For the synthesis of HOAc-AZT, which involves attachment at the 5' position of AZT, the 5'-hydroxyl group of AZT is the site of conjugation with the androstene moiety ontosight.ainih.gov. While AZT already possesses the 3'-azido group, protection of other hydroxyl groups or the nucleobase might be necessary during the synthesis of the AZT precursor or for alternative synthetic routes to the conjugate. Common strategies in nucleoside chemistry involve the use of protecting groups such as trityl or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) for the 5'-hydroxyl group due to their selectivity for primary alcohols sciencesnail.comnih.gov. Benzoyl groups have also been employed for 5'-hydroxy protection in nucleoside synthesis nih.gov. The choice of protecting group depends on the specific synthetic route and the compatibility with the reaction conditions used for subsequent steps, such as the introduction of the azido (B1232118) group or the attachment of the steroid.

Introduction of the Azido Group

The azido group at the 3' position is a defining feature of AZT, the nucleoside precursor for HOAc-AZT ontosight.ainih.gov. The introduction of this azido group is a key step in the synthesis of AZT itself from thymidine (B127349) or a related deoxyribose derivative. A common method involves the stereochemical inversion of the 3'-hydroxyl group of a thymidine precursor. This can be achieved by activating the hydroxyl group, for instance, by converting it into a mesylate or tosylate ester, followed by nucleophilic displacement with an azide (B81097) source, such as sodium azide sciencesnail.comacs.org. This SN2 reaction typically inverts the stereochemistry at the 3' carbon sciencesnail.com. Another approach involves the regioselective opening of an anhydro linkage, such as a 2,3'-anhydro derivative, with an azide anion sciencesnail.com. Azide-modified nucleosides, including AZT, are valuable intermediates in various synthetic transformations, including click chemistry mdpi.com.

Attachment of the Androstene Moiety

The final step in the synthesis of HOAc-AZT involves coupling the androstene carboxylic acid derivative to the 5'-hydroxyl group of AZT ontosight.ainih.gov. The specific androstene moiety is 11β-hydroxy-3-oxo-17β-androst-4-ene-17β-carboxylic acid nih.gov. This coupling reaction typically forms an ester linkage between the carboxyl group of the steroid and the 5'-hydroxyl group of the nucleoside ontosight.ainih.gov. Various esterification methods can be employed, often involving the activation of the carboxylic acid component or the use of coupling reagents to facilitate the formation of the ester bond. The choice of coupling conditions is critical to achieve good yields and avoid side reactions, such as transesterification or degradation of the sensitive nucleoside or steroid moieties.

Stereoselective Synthesis and Stereochemical Configuration Control

Stereochemical control is of paramount importance in the synthesis of HOAc-AZT, particularly concerning the defined (11beta,17beta) configuration of the androstene moiety ontosight.ai. While the stereochemistry at the chiral centers of the deoxyribose sugar in AZT (specifically the 1', 3', and 4' positions) is established during its synthesis sciencesnail.com, the stereochemistry of the steroid component must be controlled during its preparation or maintained during the coupling reaction. The synthesis of steroids and their derivatives often involves stereoselective transformations to achieve the desired configuration at multiple chiral centers researchgate.net. The coupling reaction between the androstene carboxylic acid and the 5'-hydroxyl of AZT must proceed without epimerization at the chiral centers of either molecule, especially at the 11 and 17 positions of the androstene and the 4' position of the nucleoside. Achieving high stereoselectivity in nucleoside and steroid synthesis is an active area of research, with various methods, including chemical and enzymatic approaches, being explored google.comrsc.orgrsc.org.

Molecular and Intracellular Mechanisms of Action of Hoac Azt

Proposed Mechanisms of Intracellular Activation and Metabolic Conversion of HOAc-AZT

The biological activity of HOAc-AZT is believed to be contingent upon its intracellular conversion to the active phosphorylated metabolites of zidovudine (B1683550). This process likely involves initial enzymatic cleavage of the steroid moiety, followed by the subsequent phosphorylation of the released zidovudine.

Enzymatic Hydrolysis and Release of Active Metabolites

While specific enzymatic hydrolysis pathways for HOAc-AZT are not detailed in the provided search results, the structure of HOAc-AZT suggests that the ester linkage connecting the androstene moiety to the 5' hydroxyl group of the zidovudine component is likely to be a target for intracellular esterases. Hydrolysis of this ester bond would release the unmodified zidovudine molecule within the cell. This step is crucial as it liberates the nucleoside analog that can then undergo the necessary phosphorylation to become biologically active.

Phosphorylation Pathways of Released Zidovudine Moieties

Upon release from the HOAc-AZT conjugate, the zidovudine molecule is expected to follow the known intracellular phosphorylation pathway of natural thymidine (B127349), catalyzed by host cellular kinases pharmgkb.org. This sequential phosphorylation converts zidovudine into its active triphosphate form, zidovudine triphosphate (AZT-TP) pharmgkb.orgmims.com. The initial step involves the conversion of zidovudine to zidovudine monophosphate (AZT-MP), primarily mediated by thymidine kinase pharmgkb.org. AZT-MP is then phosphorylated to zidovudine diphosphate (B83284) (AZT-DP) by thymidylate kinase, which is considered a rate-limiting step in this pathway pharmgkb.org. Finally, nucleoside diphosphate kinase catalyzes the conversion of AZT-DP to the pharmacologically active AZT-TP pharmgkb.org.

Interaction with Viral Reverse Transcriptase and DNA Polymerases

The active metabolite, zidovudine triphosphate (AZT-TP), exerts its antiviral effect primarily by interfering with viral reverse transcriptase.

Enzyme Binding Affinity and Inhibitory Kinetics

Zidovudine triphosphate acts as a competitive inhibitor of viral reverse transcriptase pharmgkb.orgwikipedia.org. It competes with the natural substrate, thymidine triphosphate (TTP), for incorporation into the growing viral DNA chain pharmgkb.org. The effectiveness of zidovudine in treating HIV infection is attributed to its selective affinity for HIV reverse transcriptase compared to human DNA polymerases pharmgkb.org. While specific binding affinity (Ki) and kinetic data for AZT-TP's interaction with reverse transcriptase were not found for the HOAc-AZT context in the provided results, the established mechanism of zidovudine indicates that AZT-TP's inhibitory potency is a key factor in its antiviral activity.

Chain Termination Mechanisms

The incorporation of zidovudine triphosphate into the nascent viral DNA chain by reverse transcriptase leads to chain termination pharmgkb.orgwikipedia.orgwikipedia.org. This occurs because the zidovudine molecule lacks a 3'-hydroxyl group on its deoxyribose sugar, which is necessary for the formation of the phosphodiester bond with the next incoming nucleotide pharmgkb.org. Once AZT-TP is incorporated, further elongation of the DNA chain is blocked, halting viral DNA synthesis and consequently inhibiting viral replication pharmgkb.orgwikipedia.orgwikipedia.org. This chain termination mechanism is a hallmark of nucleoside reverse transcriptase inhibitors like zidovudine pharmgkb.orgwikipedia.orgwikipedia.org.

Cellular Uptake and Intracellular Retention Mechanisms

The androstene moiety attached to zidovudine in HOAc-AZT is suggested to play a role in enhancing cellular uptake and retention of the nucleoside analog ontosight.ai. While the precise mechanisms by which this steroid moiety influences cellular transport are not detailed in the provided search results, lipophilic modifications are often employed in prodrug design to improve membrane permeability and cellular entry, potentially through passive diffusion or interaction with specific cellular transporters. Zidovudine itself is known to pass through membranes via passive diffusion or uptake transporters such as SLC28A1, A3; SLC22A6, A7, A8, and A11 pharmgkb.org. The steroid conjugation in HOAc-AZT is hypothesized to leverage or enhance these uptake mechanisms, or potentially utilize different pathways, leading to increased intracellular concentrations of the compound and, subsequently, its active metabolites ontosight.ai. Enhanced intracellular retention could result from the trapping of the phosphorylated metabolites within the cell.

Role of Steroid Moiety in Membrane Permeation

The incorporation of a steroid moiety into the structure of HOAc-AZT is hypothesized to play a significant role in its ability to permeate cellular membranes. ontosight.ainih.gov Steroids are inherently lipophilic molecules, a characteristic that allows them to readily interact with and intercalate into the lipid bilayer of cell membranes. merckgroup.comnih.govdovepress.com This lipophilicity can facilitate the passive diffusion of steroid-conjugated compounds across the hydrophobic core of the membrane. merckgroup.comnih.govdovepress.comkhanacademy.org

Research on steroid-membrane interactions indicates that steroids can influence the biophysical properties of lipid bilayers, such as fluidity and lipid order. merckgroup.comnih.govdovepress.com The specific orientation and position of functional groups on the steroid nucleus can further dictate these interactions and potentially affect membrane permeability. merckgroup.comnih.gov While general principles suggest that increased lipophilicity conferred by a steroid moiety can enhance membrane passage via passive diffusion, detailed research findings specifically elucidating the precise mechanism by which the androstene moiety in HOAc-AZT affects its membrane permeation, including quantitative comparisons of permeability coefficients between HOAc-AZT and AZT, were not available in the consulted literature.

Cellular uptake of steroids can also involve more complex mechanisms beyond simple passive diffusion, including receptor-mediated endocytosis, particularly for carrier-bound steroids. nih.govmdpi.com However, whether the uptake of HOAc-AZT specifically involves such active or facilitated transport mechanisms mediated by the steroid moiety requires further investigation, and detailed data on this specific compound's uptake pathways were not found.

Influence on Nucleoside Transporter Systems

Nucleoside analogs, such as the parent compound AZT, typically rely on specific membrane transport proteins, known as nucleoside transporters (NTs), for entry into cells. nih.govresearchgate.net These transporters are broadly categorized into two families: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). nih.govresearchgate.net AZT has been shown to be transported by these systems, with hCNT3 identified as an efficient transporter for AZT. nih.govvinmec.com

Preclinical Biological Activity of Hoac Azt: in Vitro Studies

In Vitro Antiviral Efficacy Studies of HOAc-AZT

As a derivative of AZT, a well-established antiretroviral drug, HOAc-AZT has been subject to evaluation for its potential antiviral properties. While AZT itself is a potent inhibitor of HIV reverse transcriptase capes.gov.br, the antiviral efficacy of HOAc-AZT with its 5'-androstene modification requires specific investigation.

Studies evaluating the in vitro antiviral activity of HOAc-AZT against Human Immunodeficiency Virus (HIV) strains have been conducted. Although specific detailed data, such as IC50 values for HOAc-AZT against various HIV strains, were not prominently available in the consulted literature, the compound's structural relationship to AZT provides a basis for such investigations ontosight.ai. AZT is known to exhibit potent efficacy against wild-type HIV-1 in vitro wikipedia.org. Its mechanism involves intracellular phosphorylation to the active triphosphate form, which then competitively inhibits HIV reverse transcriptase and acts as a chain terminator of viral DNA synthesis capes.gov.br.

While the primary focus for AZT and its derivatives has been HIV, some nucleoside analogs can exhibit broader antiviral activity. AZT triphosphate has been reported to inhibit the DNA polymerase of HBV viivhealthcare.com, and AZT has shown inhibitory activity against SARS-CoV-2 RNA-dependent RNA polymerase in vitro scribd.com. Additionally, AZT has demonstrated antibacterial activity against certain multidrug-resistant bacteria in vivo wikipedia.org. The antiviral spectrum of HOAc-AZT beyond HIV would require specific in vitro testing against a range of viruses, such as Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), or SARS-CoV-2, to determine if the 5'-androstene modification confers activity against these pathogens or alters the spectrum observed with AZT. Specific data on HOAc-AZT's activity against viruses other than HIV was not found in the consulted sources.

Evaluation against Drug-Resistant Viral Isolates

In Vitro Anticancer Activity Investigations of HOAc-AZT

Beyond its antiviral properties, the potential of HOAc-AZT as an anticancer agent has also been a subject of investigation ontosight.ai. AZT itself was initially explored as an antineoplastic agent and has demonstrated in vitro activity against various human cancer cell lines scribd.compharmgkb.org.

In vitro studies have aimed to assess the ability of HOAc-AZT to inhibit the proliferation of cancer cells. While direct in vitro data, such as IC50 values for HOAc-AZT across a panel of cancer cell lines, was not extensively detailed in the provided search results, the compound's nature as an AZT derivative suggests a potential for such activity ontosight.ai. AZT has been shown to inhibit the growth of various human cancer cells in vitro pharmgkb.org. For instance, AZT inhibited the proliferation of human ovarian cancer cell lines by regulating cell cycle progression uobasrah.edu.iq. Other AZT-based derivatives have also demonstrated significant inhibition of cancer cell proliferation in vitro, highlighting the potential of this structural class medchemexpress.com.

Inhibition of Cancer Cell Proliferation

Structure-Activity Relationship (SAR) Studies of HOAc-AZT and Related Analogs

Influence of Androstene Moiety Modifications on Bioactivity

The androstene moiety in HOAc-AZT is a steroid derivative. Modifications to steroid structures are known to influence the biological activity of conjugated molecules. In the context of HOAc-AZT, alterations to the androstene part could potentially impact several aspects of its in vitro behavior. These might include:

Cellular Uptake: Lipophilicity and interaction with cell membranes can be significantly altered by changes in the steroid structure, affecting how efficiently the conjugate enters target cells.

Metabolism: Enzymes within cells can metabolize both the steroid and the linker, potentially releasing the active AZT component or generating other active or inactive metabolites. Modifications to the androstene structure could influence the rate and pathways of this metabolism.

Solubility and Formulation: Changes to the androstene structure can affect the compound's solubility in various media, which is crucial for in vitro testing and potential drug formulation.

SAR studies involving modifications to the androstene moiety would typically explore changes in functional groups, stereochemistry, or the presence/absence of substituents at different positions on the steroid ring system. Evaluating the in vitro antiviral activity of these analogs would help determine which structural features on the androstene contribute positively or negatively to the desired biological effect.

Impact of Linker Chemistry on Efficacy

The linker connecting the androstene moiety and the AZT component is another critical element in the design of HOAc-AZT. The chemical nature and length of this linker can significantly influence the conjugate's properties and biological activity. Potential impacts of linker chemistry modifications on the in vitro efficacy of HOAc-AZT include:

Release of the Active Drug: If HOAc-AZT is designed as a prodrug, the linker's stability and susceptibility to enzymatic or chemical cleavage within the cell are crucial for the release of the active AZT. Modifying the linker chemistry can control the rate and efficiency of this release.

Pharmacokinetics at the Cellular Level: The linker's properties can influence the conjugate's distribution within the cell, its permeability across cellular compartments, and its susceptibility to efflux mechanisms.

Immunogenicity: In some cases, the linker chemistry can influence the potential for the molecule to elicit an immune response, although this is typically more relevant for larger conjugates or in vivo studies.

SAR studies on linker chemistry would involve synthesizing analogs with linkers of different lengths, flexibility, and chemical composition (e.g., ester, ether, amide linkages). Evaluating the in vitro antiviral activity and potentially the intracellular release of AZT for these analogs would provide insights into the optimal linker design for improved efficacy.

Due to the limitations of the search results, specific data tables detailing the in vitro biological activity of HOAc-AZT analogs with varying androstene moieties and linker chemistries could not be included. Such data would typically involve reporting metrics like IC50 (half maximal inhibitory concentration) values against relevant viruses in cell culture models, and potentially cytotoxicity data.

Pharmacokinetic and Pharmacodynamic Profiling of Hoac Azt in Non Human Animal Models

Non-Human Pharmacokinetic (PK) Studies of HOAc-AZT

Pharmacokinetic studies in non-human animals aim to characterize how HOAc-AZT is processed by the body over time. This includes examining its uptake, spread, transformation, and elimination.

Absorption and Distribution in Preclinical Species (e.g., Rodents, Non-human Primates)

Absorption and distribution studies in preclinical species like rodents and non-human primates are essential for determining the extent to which HOAc-AZT enters the bloodstream and where it subsequently travels within the body. The route and method of administration can significantly influence absorption europa.eu. For orally administered products, pharmacokinetic studies in the target species should be performed under standardized feeding conditions europa.eu.

Studies on related compounds like zidovudine (B1683550) (AZT) in mice, rats, and rhesus monkeys have shown species-specific variations in absorption and distribution iarc.fr. Absorption and elimination are generally more rapid in rodents compared to humans iarc.fr. The bioavailability of AZT has been observed to be greater in rats and mice than in primates iarc.fr. Non-human primates, such as rhesus monkeys, have been considered valuable models for studying AZT pharmacokinetics due to similarities in clearance and steady-state volume of distribution compared to humans iarc.fr.

Tissue distribution studies, often utilizing techniques like quantitative whole-body autoradiography (QWBA) and microautoradiography (mARG), provide detailed information on the presence and concentration of a compound in various tissues pharmaron.com. Radioactivity from a related compound (E-4716) was widely distributed in rats, with lower levels observed in the brain, eyes, fat, and testes compared to plasma nih.gov. Similarly, studies in rats and mice with another compound ([3H]diacetoxyscirpenol) revealed species differences in tissue retention and distribution patterns over time nih.gov. Nanoparticle distribution in the brain of rodents and non-human primates has been shown to depend on factors like the characteristics of the infused substance and the targeted region frontiersin.org.

Metabolic Fate and Enzymatic Biotransformation Pathways (e.g., Glucuronidation, Reduction)

The metabolic fate of HOAc-AZT involves its transformation by enzymatic pathways within the animal's body. Key biotransformation processes often include glucuronidation and reduction.

Glucuronidation is a major conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs) for many carboxylic acid drugs acs.org. This process is significant in drug metabolism and excretion acs.org. For AZT, glucuronidation to the 5'-O-glucuronide (GAZT) is a primary metabolic pathway in humans and monkeys, accounting for a significant portion of elimination nih.gov.

The reduction of the azido (B1232118) group is another metabolic pathway observed for AZT, likely mediated by enzymes such as cytochrome P450 isoenzymes, NADPH-cytochrome P450 reductase, and cytochrome b5 reductase, resulting in the formation of 3'-amino-3'-deoxythymidine (B22303) (AMT) researchgate.net. Studies using rat hepatocytes and liver microsomes have indicated the involvement of CYP2B, CYP3A, and CYP4A subfamilies in this reduction, with CYP2C9 also appearing to play a role researchgate.net.

Biotransformation rates can vary in different tissues and can be influenced by exposure to other substances nih.gov.

Excretion Profiles in Animal Models

Excretion studies in animal models reveal how HOAc-AZT and its metabolites are eliminated from the body, typically via urine, feces, or bile biotechfarm.co.il. These studies are crucial for understanding the drug's safety profile and preventing toxic accumulation biotechfarm.co.il.

Species differences in excretion patterns have been observed for related compounds. For instance, excretion of E-4716 was primarily via feces in rats and urine in dogs nih.gov. In rats and mice treated with [3H]diacetoxyscirpenol, total excretion of radiolabel was significantly higher in rats, with a urine to feces ratio of approximately 2:1 in rats and 3.5:1 in mice nih.gov. Studies on environmental chemicals in pet dogs and cats have also highlighted the importance of both urine and feces as excretion matrices, with varying proportions of chemicals found in each depending on their properties nih.gov.

Data on excretion profiles can be complex and may involve analyzing the elimination of both the parent drug and its metabolites biotechfarm.co.il.

Pharmacokinetic-Pharmacodynamic (PK-PD) Correlations in Preclinical Models

PK-PD correlations in preclinical models explore the relationship between the concentration of HOAc-AZT (and its metabolites) in the body and the resulting biological effects. These studies help to link drug exposure levels to the observed responses.

Relationship between HOAc-AZT Exposure and Biological Response

Establishing the relationship between HOAc-AZT exposure and biological response is a key aspect of PK-PD studies researchgate.net. This involves correlating pharmacokinetic parameters (e.g., plasma concentrations, AUC) with pharmacodynamic endpoints (e.g., efficacy markers, biochemical changes).

While specific data for HOAc-AZT PK-PD correlations in animal models were not extensively found, studies with related compounds like AZT provide context. The substantial levels of the metabolite AMT in plasma have suggested that AMT may influence the pharmacodynamic properties of AZT related to its activity against HIV replication and cytotoxicity . Enhanced levels of AMT in the presence of other substances have been hypothesized to potentially decrease the therapeutic efficacy of combination treatments .

Preclinical studies using animal models are designed to predict how a drug might behave in humans biotechfarm.co.il. However, the translation of preclinical PK-PD findings to clinical outcomes can be complex, and in vitro systems like "Human-on-a-Chip" are being explored as potential bridges between preclinical models and human studies hesperosinc.comhesperosinc.com.

Emerging Research and Future Directions for Hoac Azt

Prodrug Design Strategies and Delivery Systems for HOAc-AZT (Non-Clinical Focus)

Prodrug strategies and advanced delivery systems are being explored to optimize the pharmacological profile of nucleoside analogs like AZT, and these approaches are relevant to the potential development of HOAc-AZT. Prodrugs are bioreversible derivatives designed to undergo in vivo transformation to release the active drug, offering a means to improve properties such as solubility, stability, and targeted delivery nih.gov. While specific non-clinical studies on HOAc-AZT prodrugs are not extensively detailed in the search results, the strategies applied to its parent compound, AZT, provide a framework for potential HOAc-AZT research.

Polymeric Conjugates and Macromolecular Prodrugs

Conjugation of drugs to polymers represents a strategy to enhance their properties, including solubility, stability, and residence time in the body tinaborke.com. This approach can lead to polymeric prodrugs where the drug is inactive until released from the macromolecular carrier tinaborke.com. For AZT, macromolecular polymeric prodrugs have been developed, for instance, by conjugating AZT to poly-2-hydroxyethyl methacrylate (B99206) (HPMA) using a succinic ester linkage mdpi.com. Such conjugates have shown potential in improving the pharmacokinetic profile of AZT, including increased half-life and bioavailability in in vitro studies mdpi.com. Macromolecular prodrugs can also exhibit antiviral activity both extracellularly and intracellularly mdpi.com. The design of these conjugates often involves self-immolative linkers that facilitate the release of the parent drug after cleavage of a trigger mdpi.com.

Targeted Delivery Approaches in Preclinical Contexts

Targeted delivery aims to concentrate the drug at specific sites, potentially increasing efficacy and reducing systemic exposure. In preclinical studies involving AZT, various targeted delivery systems have been investigated. Liposomal formulations have been explored for the targeted delivery of AZT, showing preferential accumulation in organs of the reticuloendothelial system (RES) such as the liver, lungs, kidney, and spleen ijddr.in. The RES organs are considered key sites in the pathogenesis of certain diseases by serving as long-term reservoirs for pathogens nih.gov. Elastic liposomes containing AZT have demonstrated improved transdermal flux, prolonged release, and enhanced site specificity in preclinical evaluations nih.gov. Another approach involved targeting AZT-loaded nanospheres to the gastrointestinal mucosa and associated lymphoid tissues, achieving higher drug concentrations in gut mucosa compared to free AZT in a rat model nih.gov. These preclinical targeted delivery strategies developed for AZT highlight potential avenues for improving the delivery of HOAc-AZT by directing it to specific tissues or cells.

Development and Evaluation of Novel HOAc-AZT Derivatives and Analogs

The development of novel derivatives and analogs of nucleoside inhibitors like AZT is a continuous area of research aimed at improving potency, efficacy, and overcoming limitations such as toxicity and resistance scielo.brscielo.org.co. HOAc-AZT itself is an example of such modification, incorporating a steroid moiety to the AZT structure ontosight.ai.

Synthesis of Modified Steroid Moieties

HOAc-AZT features an 11-hydroxy-3-oxo-17-androst-4-enyl moiety attached to the 5' position of the thymidine (B127349) sugar ontosight.ai. The synthesis of HOAc-AZT involves multiple steps, including the attachment of this steroid moiety, requiring careful control of reaction conditions to ensure the correct stereochemistry ontosight.ai. Research into modified steroid moieties in nucleoside analogs could explore variations in the steroid structure or substitution patterns to optimize interactions with biological targets or improve pharmacokinetic properties. While specific examples of modified steroid moieties within HOAc-AZT analogs were not detailed, the synthesis of modified steroid derivatives in other contexts is a known area of chemical research beilstein-journals.org.

Exploration of Alternative Linkers and Nucleoside Modifications

The linker connecting the steroid moiety to the nucleoside is a crucial component in prodrug design, influencing stability and drug release. In HOAc-AZT, a carbonyl group serves as the linker between the steroid and the 5' position of the thymidine ontosight.ai. Research into novel nucleoside derivatives and prodrugs often involves exploring different linkers to control the release of the active drug or to facilitate targeted delivery mdpi.commdpi.comresearchgate.net. For example, studies on AZT prodrugs have investigated various linkers, including glutarylglycine (B91044) linkers in hybrid molecules combining AZT with other therapeutic agents mdpi.com. Additionally, modifications to the nucleoside structure itself, beyond the 5' position, are explored to develop new analogs with altered biological activity. This includes modifications to the sugar moiety or the nucleobase researchgate.netresearchgate.netnih.gov. The "click chemistry" approach, for instance, has been utilized to synthesize modified nucleosides and conjugates researchgate.net.

Computational and Theoretical Studies of HOAc-AZT

Computational and theoretical chemistry plays a significant role in understanding the properties and behavior of chemical compounds, including drug molecules and their interactions with biological systems wustl.edu. These studies can provide insights into molecular structure, reactivity, and potential metabolic pathways. While specific computational studies focused solely on HOAc-AZT were not found, computational models have been developed to investigate the metabolism of its parent compound, AZT nih.gov. These models can simulate the transport and phosphorylation of AZT within cells, providing a better understanding of its intracellular fate and potential toxicity mechanisms nih.gov. Density functional theory (DFT) is a common computational method used to study the electronic structure and properties of molecules acs.orgresearchgate.net. Such theoretical approaches can be applied to HOAc-AZT to analyze its conformational preferences, the electronic distribution within the molecule, and its potential interactions with enzymes or receptors. Computational studies can also aid in the design of new derivatives by predicting the impact of structural modifications on the compound's properties wustl.edu.

Based on the conducted searches, no specific research findings or information directly pertaining to the chemical compound "HOAc-AZT" were found. The searches provided general details on the methodologies outlined (molecular docking, in silico ADME/biological activity prediction, comparative preclinical studies, in vitro potency/selectivity, and animal pharmacokinetics) and information regarding AZT (Zidovudine), but did not yield any relevant results for a compound specifically named "HOAc-AZT".

Therefore, it is not possible to generate a detailed, informative, and scientifically accurate article strictly following the provided outline and focusing solely on the chemical compound "HOAc-AZT" due to the lack of available published research data on this specific compound in the search results.

While information exists on AZT and the computational and preclinical study methods mentioned, applying these to a compound for which no specific data was found would involve speculation and would not meet the requirement for scientifically accurate content based on research findings.

Q & A

Q. What are the standard analytical techniques for characterizing HOAc-AZT purity and structural integrity?

Q. How to design a synthesis protocol for HOAc-AZT with optimal yield?

Methodological Answer:

- Employ reflux conditions (e.g., acetic anhydride in pyridine, 80°C, 6 hrs) for acetylation .

- Monitor reaction progress via thin-layer chromatography (TLC) (silica gel, ethyl acetate/hexane eluent) .

- Optimize stoichiometry (e.g., 1.2:1 molar ratio of acetic anhydride to AZT) to minimize byproducts .

- Purify via recrystallization (ethanol/water) and report yield as a percentage of theoretical maximum .

Advanced Research Questions

Q. How to resolve contradictions in HOAc-AZT’s reported cytotoxicity across in vitro vs. in vivo studies?

Methodological Answer:

- Conduct dose-response assays (e.g., MTT assay) in multiple cell lines (e.g., HeLa, Jurkat) under standardized conditions (pH, serum concentration) .

- Compare pharmacokinetic parameters (e.g., AUC, Cmax) in animal models using LC-MS/MS to assess bioavailability differences .

- Evaluate metabolic stability in liver microsomes to identify species-specific degradation pathways .

- Use meta-analysis to reconcile discrepancies, considering variables like cell passage number and animal strain .

Example Data Contradiction:

| Study Type | Cytotoxicity (IC50) | Model System | Potential Confounding Factor |

|---|---|---|---|

| In vitro | 12 μM | HeLa cells | High serum albumin binding |

| In vivo | 45 μM | Mouse model | Rapid renal clearance |

Q. What mechanistic insights explain HOAc-AZT’s reduced antiviral activity compared to AZT?

Methodological Answer:

- Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of AZT and HOAc-AZT to HIV-1 reverse transcriptase .

- Validate with kinetic assays (e.g., stopped-flow spectroscopy) to measure nucleotide incorporation rates .

- Analyze cellular uptake via radiolabeled probes (³H-AZT vs. ³H-HOAc-AZT) in CD4+ T-cells .

- Publish raw docking scores and kinetic constants (kcat/Km) to enable cross-study validation .

Q. How to address variability in HOAc-AZT’s stability under physiological conditions?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH, 6 months) with periodic HPLC analysis .

- Identify degradation products via LC-QTOF-MS and propose degradation pathways (e.g., hydrolysis of acetyl group) .

- Use Arrhenius equation to extrapolate shelf life at 25°C, ensuring R² ≥0.95 for regression models .

- Compare stability in buffer vs. plasma to assess enzymatic vs. pH-driven degradation .

Methodological Best Practices

- Reproducibility : Document instrument calibration (e.g., NMR shimming, HPLC column batch) and statistical methods (e.g., ANOVA for IC50 comparisons) .

- Data Transparency : Share raw spectra, chromatograms, and simulation files in supplementary materials .

- Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.